molecular formula C12H7BrN2O B1451620 4-((6-Bromopyridin-3-yl)oxy)benzonitrile CAS No. 1207731-13-2

4-((6-Bromopyridin-3-yl)oxy)benzonitrile

Cat. No. B1451620
M. Wt: 275.1 g/mol
InChI Key: PBAOAPCQDDQCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((6-Bromopyridin-3-yl)oxy)benzonitrile” is a chemical compound . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “4-((6-Bromopyridin-3-yl)oxy)benzonitrile” involves several steps. One process involves the use of 6-bromopyridin-3-ol, 4-nitrobenzonitrile, potassium carbonate, and DMF . The reaction is heated at 90°C for 18 hours .


Molecular Structure Analysis

The molecular structure of “4-((6-Bromopyridin-3-yl)oxy)benzonitrile” is C12H7BrN2O . More detailed structural analysis can be found in various studies .


Chemical Reactions Analysis

“4-((6-Bromopyridin-3-yl)oxy)benzonitrile” is used in various chemical reactions. For example, it can react with caesium carbonate in dimethylsulfoxide-d6 at 75℃ for 18h in an inert atmosphere .

Relevant Papers Several papers and patents have been published on “4-((6-Bromopyridin-3-yl)oxy)benzonitrile” and its processes of preparation .

Scientific Research Applications

Liquid Crystalline Behavior and Photophysical Properties

4-((6-Bromopyridin-3-yl)oxy)benzonitrile and related compounds exhibit interesting behaviors in the realm of liquid crystal research. For instance, a study by Ahipa et al. (2014) explored the synthesis of luminescent benzonitriles with bent-core structures. These compounds, including ones similar to 4-((6-Bromopyridin-3-yl)oxy)benzonitrile, demonstrated unique liquid crystalline phases and blue emission properties, making them potential candidates for display technologies and other applications involving light-emitting materials (Ahipa et al., 2014).

Synthetic Chemistry and Ligand Design

In the field of synthetic chemistry, compounds like 4-((6-Bromopyridin-3-yl)oxy)benzonitrile are valuable for the development of new molecules and materials. Charbonnière et al. (2002) described ligands bearing similar benzonitrile structures, which were used to create scaffolds for potential labeling of biological materials. Such compounds are instrumental in advancing the rational design of ligands with specific functions (Charbonnière et al., 2002).

Applications in Energy and Material Science

Benzonitrile derivatives, closely related to 4-((6-Bromopyridin-3-yl)oxy)benzonitrile, have also found applications in energy and material science. For instance, Huang et al. (2014) utilized a benzonitrile derivative as an electrolyte additive in high voltage lithium-ion batteries, demonstrating its role in enhancing battery stability and performance (Huang et al., 2014).

Antimicrobial and Antitumor Properties

Some benzonitrile derivatives have shown potential in the field of medicinal chemistry. For example, Kumar et al. (2022) explored the antimicrobial activities of compounds derived from benzonitrile, suggesting their potential in developing new antibacterial and antifungal agents (Kumar et al., 2022). Additionally, Bera et al. (2021) investigated a benzonitrile-based compound for its antitumor activity against cancer cells, indicating its potential in cancer therapy (Bera et al., 2021).

properties

IUPAC Name

4-(6-bromopyridin-3-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-12-6-5-11(8-15-12)16-10-3-1-9(7-14)2-4-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAOAPCQDDQCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-Bromopyridin-3-yl)oxy)benzonitrile

Synthesis routes and methods

Procedure details

To a solution of 6-bromopyridin-3-ol (10 g, 57.80 mmol) in DMF (60 mL) was added 4-fluorobenzonitrile (6.99 g, 57.8 mmol) and K2CO3 (11.9 g, 86.70 mmol) and the reaction mixture was stirred at 80° C. for 16 hours (h). The reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated. The crude product was purified by column chromatography (silica gel, 100-200 mesh) to obtain the title compound as an off-white solid (10 g, 63%): mp 113° C.; 1H NMR (400 MHz, CDCl3) δ 8.22 (d, J=2.9 Hz, 1H), 7.70-7.63 (m, 2H), 7.56-7.51 (m, 1H), 7.28 (dd, J=8.5, 2.9 Hz, 1H), 7.10-7.02 (m, 2H); EIMS m/z 275.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.99 g
Type
reactant
Reaction Step One
Name
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Bromopyridin-3-yl)oxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-((6-Bromopyridin-3-yl)oxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-((6-Bromopyridin-3-yl)oxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-((6-Bromopyridin-3-yl)oxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-((6-Bromopyridin-3-yl)oxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-((6-Bromopyridin-3-yl)oxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.